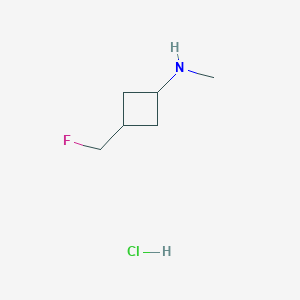

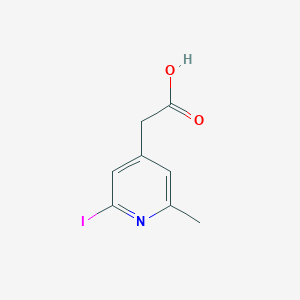

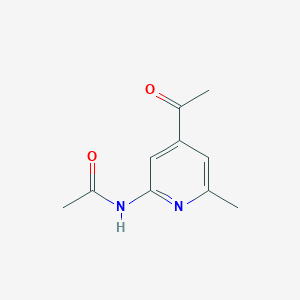

![molecular formula C17H26N6O4 B14852935 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)

6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentosidine is a well-characterized biomarker for advanced glycation endproducts (AGEs). It is a fluorescent cross-linking compound formed between the amino acids arginine and lysine through the Maillard reaction with ribose, a pentose sugar . AGEs are biochemicals formed under normal physiological conditions but accumulate more rapidly under oxidative stress and hyperglycemia . Pentosidine is particularly notable for its fluorescence, which makes it easily detectable and useful for studying AGE-related biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentosidine can be synthesized by reacting arginine, lysine, and a pentose sugar such as ribose. The reaction typically occurs in a sodium phosphate buffer at pH 9.0 and is heated to 65°C . Another method involves the formation of pentosidine from glucose, albeit at a slower rate, likely through the oxidation of glucose to arabinose .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Pentosidine primarily forms through glycation and oxidation reactions. It is both an AGE and a glycoxidation product .

Common Reagents and Conditions:

Reagents: Arginine, lysine, ribose (or other pentoses), glucose.

Conditions: Sodium phosphate buffer (pH 9.0), heating to 65°C.

Major Products: The major product of these reactions is pentosidine itself, which forms fluorescent cross-links between arginine and lysine residues .

Wissenschaftliche Forschungsanwendungen

Pentosidine has a wide range of applications in scientific research:

Wirkmechanismus

Pentosidine forms through the Maillard reaction, where ribose reacts with arginine and lysine residues to create cross-links. This process involves glycation and oxidation, leading to the formation of fluorescent cross-links . In vivo, pentosidine accumulates in tissues and serves as a marker for oxidative stress and protein damage . It is particularly significant in conditions like diabetes, where it correlates with the severity of complications .

Vergleich Mit ähnlichen Verbindungen

Nε-(Carboxymethyl)lysine (CML): Another well-known AGE, formed through the glycation of lysine residues.

Nε-(Carboxyethyl)lysine (CEL): Similar to CML but involves different glycation pathways.

Imidazolone: Formed through the glycation of arginine residues.

Uniqueness of Pentosidine: Pentosidine is unique due to its fluorescent properties, which make it easily detectable and useful for studying AGE-related processes . Its formation involves both glycation and oxidation, distinguishing it from other AGEs that may not require oxidative conditions .

Eigenschaften

IUPAC Name |

2-amino-6-[2-[(4-amino-4-carboxybutyl)amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEKKSTZQYEZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869701 |

Source

|

| Record name | 6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

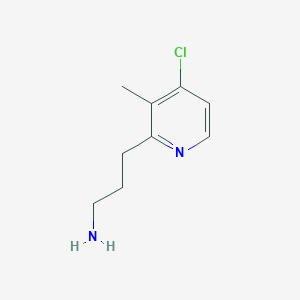

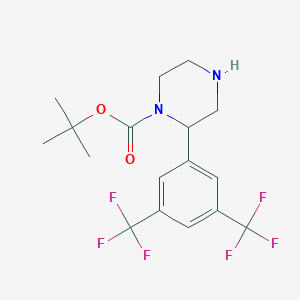

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14852854.png)

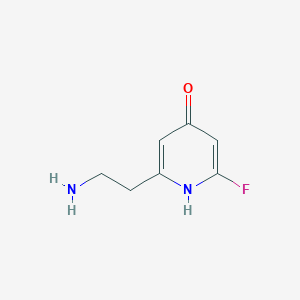

![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)

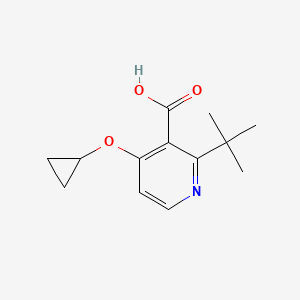

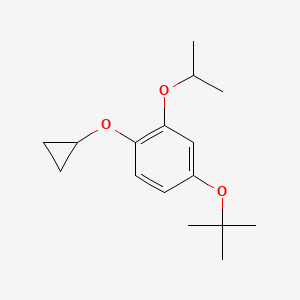

![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)